3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde
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Overview
Description
3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate, followed by deprotection with trifluoroacetic acid in dichloromethane . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde include:
3-Chloro-4-fluoronitrobenzene: This compound shares a similar structural motif but has different functional groups, leading to distinct chemical properties and applications.
4-(4-Fluorobenzyloxy)phenylboronic acid: Another related compound used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions
Properties
Molecular Formula |
C15H11Cl2FO3 |
---|---|
Molecular Weight |
329.1 g/mol |
IUPAC Name |
3-chloro-4-[(2-chloro-4-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C15H11Cl2FO3/c1-20-14-5-9(7-19)4-13(17)15(14)21-8-10-2-3-11(18)6-12(10)16/h2-7H,8H2,1H3 |
InChI Key |
KIQAFZZCSGTBPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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